molecular formula C12H18N2O4 B4245527 Urea, N,N-dimethyl-N'-(3,4,5-trimethoxyphenyl)- CAS No. 68060-89-9

Urea, N,N-dimethyl-N'-(3,4,5-trimethoxyphenyl)-

Cat. No.: B4245527
CAS No.: 68060-89-9
M. Wt: 254.28 g/mol
InChI Key: KBTUNDIMMHLQSM-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(3,4,5-trimethoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a dimethyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of N,N-dimethylurea with 3,4,5-trimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds smoothly to yield the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for N,N-dimethyl-N’-(3,4,5-trimethoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-N’-(3,4,5-trimethoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The trimethoxyphenyl group is known to enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of the trimethoxyphenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets. Additionally, the combination of the dimethyl and trimethoxyphenyl groups provides a unique steric and electronic environment, influencing the compound’s reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

1,1-dimethyl-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-14(2)12(15)13-8-6-9(16-3)11(18-5)10(7-8)17-4/h6-7H,1-5H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTUNDIMMHLQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218247
Record name Urea, N,N-dimethyl-N'-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68060-89-9
Record name Urea, N,N-dimethyl-N'-(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068060899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N-dimethyl-N'-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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